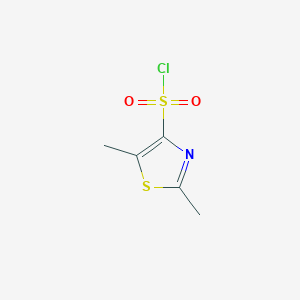
Ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Overview
Description
Ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQs have garnered significant attention due to their broad range of applications and their presence in various natural and non-natural compounds with intriguing biological properties .
Synthesis Analysis
The synthesis of THIQ derivatives has been a topic of considerable research interest. Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Chemical Reactions Analysis
The chemical reactions involving THIQs often involve the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving the isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Scientific Research Applications
Synthesis of Complex Organic Compounds Ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate plays a crucial role in the synthesis of complex organic compounds. For instance, it's used in the photochemical synthesis of Liriodenine, a compound with various potential applications, through a series of reactions involving ethylation and oxidation (Nimgirawath & Taylor, 1983). Similarly, it reacts with nitrogen-centered nucleophiles to form diverse compounds with potential applications in pharmaceuticals and materials science (Surikova et al., 2008).
Enzymatic Hydrolysis and Resolution This compound is significant in studies exploring the enzymatic hydrolysis and resolution of isoquinoline derivatives. For example, Paál et al. (2008) demonstrated the use of CAL-B- or subtilisin Carlsberg-catalyzed enantioselective hydrolysis to achieve high enantiopurity in the synthesis of certain enantiomers of tetrahydroisoquinoline-1-carboxylic acid (Paál et al., 2008).
Studies on Brain Chemistry and Behavior Ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is also relevant in neurochemical research. Nakagawa et al. (1996) synthesized derivatives of tetrahydroisoquinoline-3-carboxylic acids and found them to transiently increase locomotor activity in mice. These findings suggest a potential physiological role for such compounds in the brain (Nakagawa et al., 1996).
Exploration in Organic Chemistry The compound's utility in organic chemistry is further exemplified by various studies. For instance, Guillou et al. (1998) explored its reactivity in the synthesis of different quinolones and tetrahydro-4-oxoquinolines, highlighting its versatility in organic synthesis (Guillou et al., 1998).
Future Directions
properties
IUPAC Name |
ethyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)13-6-5-9-3-4-11(14)7-10(9)8-13/h3-4,7,14H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLVRFAGAKWFGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[4-(Difluoromethyl)phenyl]acetic acid](/img/structure/B1425981.png)
![Pyrido[3,4-B]pyrazin-5-amine](/img/structure/B1425982.png)





